REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[C:8]([N+:9]([O-])=O)=[C:7]([S:12][CH3:13])[CH:6]=[C:5]([CH3:14])[N:4]=1.[H][H].CN(C)C1C=CC=CC=1>CO.O1CCOCC1.[Ni].C(Cl)(Cl)Cl>[NH2:9][C:8]1[C:3]([S:2][CH3:1])=[N:4][C:5]([CH3:14])=[CH:6][C:7]=1[S:12][CH3:13]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1SC)C)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5 mmol | |
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |